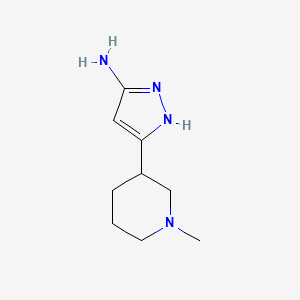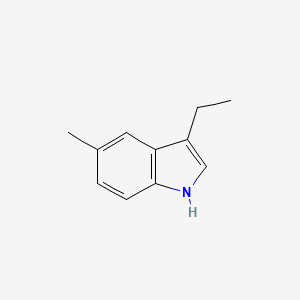![molecular formula C19H11Cl2N B13702722 2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
2,4-Dichloro-6-phenylbenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-phenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C19H11Cl2N. It is a derivative of benzo[h]quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a concise and environmentally friendly protocol involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in ethanol under an argon atmosphere in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be facilitated using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide, titanium dioxide, and molecular oxygen are commonly used oxidants.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis are employed for reduction reactions.
Substitution: Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
科学的研究の応用
2,4-Dichloro-6-phenylbenzo[h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmacophore in drug design due to its broad spectrum of bioactivity.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4-Dichloro-6-phenylbenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenylquinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,4-Dichloro-6-(quinoline-8-ylimino)methylphenolate: A related compound with different substituents and coordination properties.
Uniqueness
2,4-Dichloro-6-phenylbenzo[h]quinoline is unique due to its specific substitution pattern and the presence of the benzo[h]quinoline core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal and materials chemistry .
特性
分子式 |
C19H11Cl2N |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
InChIキー |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


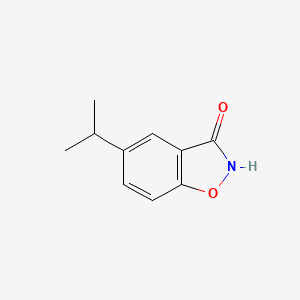

![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
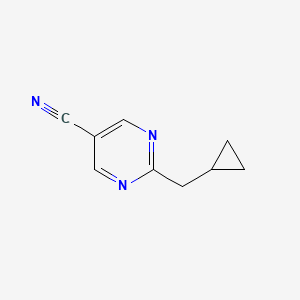
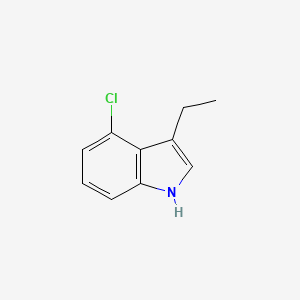
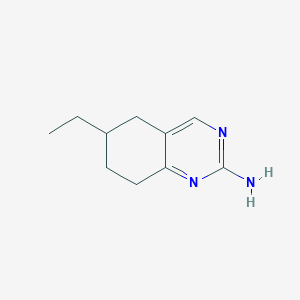
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
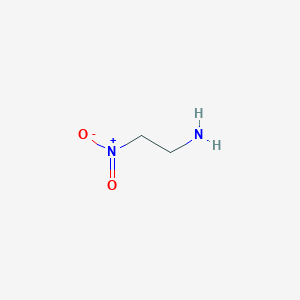

![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
